Cas no 872038-32-9 (4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane structure
872038-32-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
CAS 번호:872038-32-9
MF:C14H18BF3O3
메가와트:302.097135066986
MDL:MFCD08276838
CID:719404
PubChem ID:24884608
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

    • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
    • 4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester
    • 4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
    • 4-(TRIFLUOROMETHOXY)BENZYLBORONIC ACID &
    • 4,4,5,5-Tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Trifluoromethoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(Trifluoromethoxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trifluoromethoxybenzyl)-1,3,2-dioxaborolane
    • 4-(Trifluoromethoxy)phenylmethylboronic acid pinacol ester
    • SY013343
    • AS-55782
    • AKOS022173110
    • 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
    • DB-088239
    • 4-(Trifluoromethoxy)phenylmethylboronic acid,pinacol ester
    • CS-W008546
    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, 97%
    • DTXSID00584779
    • MFCD08276838
    • 872038-32-9
    • MDL: MFCD08276838
    • 인치: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
    • InChIKey: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
    • 미소: FC(OC1C=CC(CB2OC(C)(C)C(C)(C)O2)=CC=1)(F)F

계산된 속성

  • 정밀분자량: 302.13000
  • 동위원소 질량: 302.1301091g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 347
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 27.7Ų

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.139 g/mL at 25 °C
  • 융해점: No data available
  • 비등점: 100 °C/0.2 mmHg
  • 플래시 포인트: 화씨 온도: 221°f
    섭씨: 105 ° c
  • 굴절률: 1.458
  • PSA: 27.69000
  • LogP: 4.02550

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
1g
¥248.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139368-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥97%
5g
¥1133.90 2023-08-31
Alichem
A019140957-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
5g
$155.00 2023-08-31
Alichem
A019140957-25g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
25g
$459.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021791-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 97%
5g
¥1361 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T857718-1g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 ≥98%
1g
¥241.20 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51270-5g
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane...
872038-32-9 97%
5g
¥1618.0 2023-09-06
Chemenu
CM134214-5g
4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
872038-32-9 95%
5g
$168 2023-02-18
abcr
AB273947-1 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
1g
€123.60 2023-04-26
abcr
AB273947-5 g
4-(Trifluoromethoxy)phenylmethylboronic acid, pinacol ester, 95%; .
872038-32-9 95%
5g
€280.00 2023-04-26

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

합성 방법 3

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
참조
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

합성 방법 4

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

합성 방법 5

반응 조건
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
참조
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

합성 방법 6

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  4 h, rt → 100 °C; 15 h, 65 °C
참조
Regioselective α-benzylation of 3-iodoazetidines via Suzuki cross-coupling
Qiu, Zhenjiang; et al, Tetrahedron Letters, 2019, 60(19), 1321-1324

합성 방법 8

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

합성 방법 9

반응 조건
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

합성 방법 10

반응 조건
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
참조
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

합성 방법 11

반응 조건
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

합성 방법 12

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
참조
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

합성 방법 13

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
참조
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

합성 방법 14

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
참조
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

합성 방법 15

반응 조건
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
참조
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane Preparation Products

추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd